1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as ClCF2H or other difluorocarbene precursors.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions . The pyrazole ring provides a stable scaffold that can be further modified to enhance activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol
- 3- [ (5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, a sulfonamide group, and a pyrazole ring. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C14H21F2N5O2S |
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Molecular Weight |
361.41 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H21F2N5O2S/c1-9-7-11(3)20(19-9)10(2)5-6-18-24(22,23)13-8-17-21(12(13)4)14(15)16/h7-8,10,14,18H,5-6H2,1-4H3 |
InChI Key |
PBSMVCRLUIPTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)CCNS(=O)(=O)C2=C(N(N=C2)C(F)F)C)C |
Origin of Product |
United States |
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